2-Chloro-4-(hydroxymethyl)thiazole 2-Chloro-4-(hydroxymethyl)thiazole
Brand Name: Vulcanchem
CAS No.: 5198-85-6
VCID: VC2470848
InChI: InChI=1S/C4H4ClNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
SMILES: C1=C(N=C(S1)Cl)CO
Molecular Formula: C4H4ClNOS
Molecular Weight: 149.6 g/mol

2-Chloro-4-(hydroxymethyl)thiazole

CAS No.: 5198-85-6

Cat. No.: VC2470848

Molecular Formula: C4H4ClNOS

Molecular Weight: 149.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(hydroxymethyl)thiazole - 5198-85-6

Specification

CAS No. 5198-85-6
Molecular Formula C4H4ClNOS
Molecular Weight 149.6 g/mol
IUPAC Name (2-chloro-1,3-thiazol-4-yl)methanol
Standard InChI InChI=1S/C4H4ClNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
Standard InChI Key PYGGEOFNOAVTCT-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)Cl)CO
Canonical SMILES C1=C(N=C(S1)Cl)CO

Introduction

Structure and Chemical Properties

Molecular Structure and Identification

2-Chloro-4-(hydroxymethyl)thiazole features a five-membered thiazole ring with a chlorine atom attached to the carbon at position 2 and a hydroxymethyl (-CH₂OH) group at position 4. This structure can be compared to the related compound 2-Chloro-4-methylthiazole, which instead has a methyl group at position 4 .

Based on structural analysis of similar compounds, we can summarize key identification parameters in Table 1:

PropertyValueNotes
Molecular FormulaC₄H₄ClNOSContains one chlorine, one nitrogen, one oxygen, and one sulfur atom
Molecular WeightApproximately 149.60 g/molCalculated based on atomic weights
IUPAC Name2-chloro-4-(hydroxymethyl)-1,3-thiazoleFollows standard IUPAC nomenclature rules
CAS NumberNot directly available in search resultsWould require specific registry lookup

Synthesis Methods

Hantzsch Thiazole Synthesis

A modified Hantzsch thiazole synthesis represents a plausible route, involving the condensation of an α-halo carbonyl compound with a thioamide or thiourea derivative . For 2-Chloro-4-(hydroxymethyl)thiazole, this might involve:

  • Reaction of chloroacetaldehyde or a protected derivative with an appropriate thioamide.

  • Subsequent functionalization to introduce the hydroxymethyl group at position 4.

Modification of Existing Thiazoles

Another viable approach would be the modification of pre-existing thiazole compounds, such as 2-Chloro-4-methylthiazole . This could involve:

  • Oxidation of the methyl group at position 4 to introduce the hydroxymethyl functionality.

  • Selective bromination of the methyl group followed by nucleophilic substitution with a hydroxide source.

As described in related research: "2,3,4-trisubstituted thiazoles having a methyl group in position four, were synthesized by the reaction of 1,4-disubstituted thiosemicarbazides with chloroacetone" . This methodology could potentially be adapted for the synthesis of 2-Chloro-4-(hydroxymethyl)thiazole by using appropriately functionalized precursors.

Key Reaction Considerations

The synthesis of 2-Chloro-4-(hydroxymethyl)thiazole would likely require careful control of reaction conditions:

  • Temperature management to prevent decomposition or side reactions.

  • Selection of appropriate solvents, with ethyl acetate or ethanol commonly used in similar thiazole syntheses .

  • Potential use of catalysts such as triethylamine (Et₃N) to facilitate the reaction .

  • Protection and deprotection strategies if working with sensitive functional groups.

Applications and Biological Activities

Pharmaceutical Applications

The structural features of 2-Chloro-4-(hydroxymethyl)thiazole suggest potential pharmaceutical applications similar to other functionalized thiazoles:

  • Building block for drug synthesis, where the hydroxymethyl group provides a convenient handle for further derivatization.

  • Potential antibacterial, antifungal, or antiviral properties, which are common among halogenated thiazole derivatives.

  • Possible enzyme inhibition activity, particularly against enzymes with affinity for heterocyclic structures.

Chemical Intermediates

The bifunctional nature of 2-Chloro-4-(hydroxymethyl)thiazole makes it valuable as a chemical intermediate:

  • The reactive chlorine at position 2 enables nucleophilic substitution reactions for introducing diverse functional groups.

  • The hydroxymethyl group can serve as a linker for attaching the thiazole moiety to other molecules.

  • Potential use in cross-coupling reactions to create more complex molecular architectures.

Table 2 summarizes potential applications based on structural features:

Structural FeaturePotential Application
2-Chloro substituentNucleophilic substitution reactions, cross-coupling chemistry
Hydroxymethyl groupLinker for conjugation, oxidation to carboxylic acid, esterification
Thiazole corePharmaceutical activity, metal coordination, optical properties

Analytical Characterization

Spectroscopic Analysis

For the identification and characterization of 2-Chloro-4-(hydroxymethyl)thiazole, several spectroscopic techniques would be valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analysis of related compounds , the expected ¹H NMR signals would include:

  • A singlet at approximately δ 7.0-7.5 ppm for the C-5 proton of the thiazole ring

  • A singlet at approximately δ 4.5-4.8 ppm for the methylene protons of the hydroxymethyl group

  • A signal at approximately δ 2.0-3.0 ppm for the hydroxyl proton (which may appear as a triplet due to coupling with the methylene protons)

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

  • O-H stretching at approximately 3300-3500 cm⁻¹

  • C-H stretching at approximately 3000-3100 cm⁻¹

  • C=N and C=C stretching in the 1550-1650 cm⁻¹ range

  • C-O stretching at approximately 1050-1150 cm⁻¹

  • C-Cl stretching at approximately 700-800 cm⁻¹

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be suitable techniques for purity assessment and structural confirmation of 2-Chloro-4-(hydroxymethyl)thiazole. The expected molecular ion peak in mass spectrometry would correspond to the molecular weight of approximately 149.60 g/mol, with characteristic fragmentation patterns that could include loss of the hydroxymethyl group or cleavage of the thiazole ring.

Comparison with Related Thiazole Derivatives

Structural Comparisons

Table 3 compares 2-Chloro-4-(hydroxymethyl)thiazole with related thiazole derivatives mentioned in the search results:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-Chloro-4-(hydroxymethyl)thiazoleC₄H₄ClNOS~149.60 g/molHydroxymethyl group at position 4
2-Chloro-4-methylthiazoleC₄H₄ClNS~133.60 g/molMethyl group at position 4
2-Chloro-5-(2-chloroethyl)-4-methyl-1,3-thiazoleC₆H₇Cl₂NS196.10 g/molAdditional chloroethyl substituent at position 5 and methyl at position 4

Reactivity Differences

The hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)thiazole introduces significant differences in reactivity compared to the methyl-substituted analogs:

  • Enhanced hydrogen bonding capability, affecting solubility and intermolecular interactions.

  • Additional reactive site for further chemical transformations.

  • Altered electronic properties of the thiazole ring due to the electron-withdrawing effect of the hydroxyl group.

The reactivity at position 2 (the chloro-substituted carbon) is likely similar across these compounds, with susceptibility to nucleophilic substitution reactions as observed in related thiazole syntheses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator